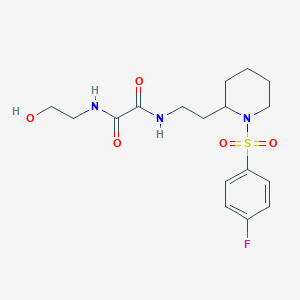

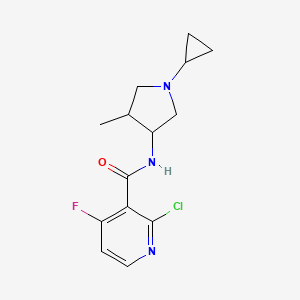

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Arylsulfonamide Derivatives as α1-Adrenergic Receptor Antagonists

A series of arylsulfonamide derivatives, including those related to N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide, has been synthesized to develop new α1-adrenoceptor antagonists with a uroselective profile. These compounds have shown high-to-moderate affinity for the α1-adrenoceptor, indicating potential applications in treating conditions like hypertension and benign prostatic hyperplasia. The research emphasizes the design and biological evaluation of these derivatives to achieve selective antagonism towards α1A-adrenoceptor subtype, which is crucial for uroselectivity (Rak et al., 2016).

Novel Sulfonamide Group in Carbohydrate Chemistry

Another application involves the synthesis and utilization of a sulfonamide group, specifically the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, for protecting hydroxyl groups in carbohydrate chemistry. This protection strategy is crucial for the selective modification of carbohydrates, a key step in the synthesis of various biologically active compounds. The Fsec group has shown excellent stability under acidic conditions and can be cleaved under mild basic conditions, offering a versatile tool for carbohydrate synthesis and modification (Spjut et al., 2010).

Anticancer Potential of Piperidine Derivatives

Research into propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has revealed promising anticancer agents. These compounds, related to the chemical structure of interest, have been synthesized and evaluated for their anticancer activity. Certain derivatives have shown strong anticancer properties, indicating the potential for further development into therapeutic agents for cancer treatment (Rehman et al., 2018).

Role in Orexin-1 Receptor Mechanisms

Compounds related to this compound have been studied for their role in orexin-1 receptor mechanisms, particularly in the context of compulsive food consumption and binge eating disorders. These studies highlight the potential therapeutic applications of selective antagonism at the orexin-1 receptor, suggesting a novel pharmacological approach to treating eating disorders with a compulsive component (Piccoli et al., 2012).

Multifunctional Agents for CNS Disorders

N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been explored as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach aims to extend polypharmacological treatments for complex diseases, including CNS disorders. Certain compounds have demonstrated potent and selective antagonism at the 5-HT7 receptor, along with antidepressant-like and pro-cognitive properties, underscoring their potential for treating CNS disorders (Canale et al., 2016).

特性

IUPAC Name |

N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-hydroxyethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FN3O5S/c18-13-4-6-15(7-5-13)27(25,26)21-11-2-1-3-14(21)8-9-19-16(23)17(24)20-10-12-22/h4-7,14,22H,1-3,8-12H2,(H,19,23)(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFNEKVNSNYYDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NCCO)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2363088.png)

![6-(3-Fluorophenyl)-2-[1-(oxolane-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2363091.png)

![3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2363094.png)

![8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2363095.png)

![N-(3-chloro-4-fluorophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2363096.png)

![1-[(2-Chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione](/img/structure/B2363103.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2363105.png)

![3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2363107.png)